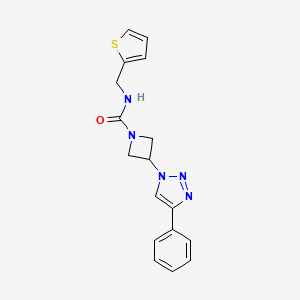
3-(4-phenyl-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Phenyl-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide is a complex organic compound featuring a triazole ring fused with a phenyl group and an azetidine ring, further substituted with a thiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition . The phenyl group can be introduced through subsequent reactions involving benzene derivatives.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-throughput reactors and continuous flow chemistry to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiophen-2-ylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced to form a piperidine derivative.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like nitric acid (HNO3) or halogens (Cl2, Br2).
Major Products Formed:
Oxidation: 3-(4-Phenyl-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide sulfoxide or sulfone.
Reduction: 3-(4-Phenyl-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules.
Biology: Its biological activity has been explored in antimicrobial and antioxidant studies, showing potential for developing new therapeutic agents.
Medicine: The compound's triazole ring is known for its antifungal and antibacterial properties, making it a candidate for drug development.
Industry: Its unique structure and reactivity make it useful in the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, modulating their activity. The phenyl group may enhance binding affinity through π-π interactions, while the azetidine ring contributes to the overall molecular conformation.
Comparison with Similar Compounds
4-(1H-1,2,3-triazol-1-yl)phenol
Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}pyrimidin-5-carboxylate
This compound represents a valuable addition to the field of organic chemistry, with promising applications across various scientific disciplines. Its synthesis, reactivity, and biological activity continue to be areas of active research, highlighting its importance in advancing scientific knowledge and technological development.
Properties
IUPAC Name |
3-(4-phenyltriazol-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c23-17(18-9-15-7-4-8-24-15)21-10-14(11-21)22-12-16(19-20-22)13-5-2-1-3-6-13/h1-8,12,14H,9-11H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOALNIEQIJZJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCC2=CC=CS2)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














